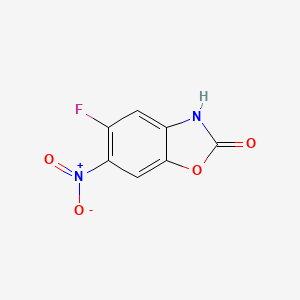

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Vue d'ensemble

Description

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C7H3FN2O4 . It is used in various chemical reactions and has a molecular weight of 198.11 .

Synthesis Analysis

The synthesis of this compound involves the use of nitric acid . The reaction mixture is warmed to 50°C and stirred for 4 hours . After cooling, the reaction mixture is poured onto ice, and the precipitate which forms is collected, washed with water, and dried to give the compound as a brown powder .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3FN2O4/c8-3-1-4-6 (14-7 (11)9-4)2-5 (3)10 (12)13/h1-2H, (H,9,11) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it is used as a reactant in the synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo .Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.11 . It is a powder at room temperature . The melting point of this compound is between 207-209°C .Applications De Recherche Scientifique

Vibrational Spectroscopic Studies

Research on 5-nitro-2-(p-fluorophenyl)benzoxazole, a compound closely related to 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one, has explored its vibrational frequencies and corresponding assignments using the Gaussian03 set of quantum chemistry codes. This study provides insights into the molecular structure and interactions of similar fluorinated benzoxazole compounds through spectroscopic analysis (Anto et al., 2008).

Herbicidal Activity

Compounds structurally similar to this compound have been examined for their herbicidal activity. These compounds, derived from 5-fluoro-2-nitrophenol, have shown significant herbicidal activity and are being considered for optimization as commercial herbicides (Huang et al., 2005).

Molecular Electronic Devices

Research has also been conducted on molecules containing nitroamine redox centers, which are similar in structure to this compound. These molecules have been used in electronic devices, demonstrating properties like negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in electronic and optoelectronic devices (Chen et al., 1999).

Antitumor Evaluation

Novel derivatives of 6-amino-2-phenylbenzothiazoles, which have a similar structural framework to this compound, have been synthesized and evaluated for their antitumor properties. These compounds have shown cytostatic activities against various malignant human cell lines, suggesting their potential in cancer research and treatment (Racané et al., 2006).

HIV-1 Reverse Transcriptase Inhibitors

Benzoxazinones, including those substituted with 5-fluoro and 6-nitro groups, have been prepared and evaluated as inhibitors of HIV-1 reverse transcriptase. These compounds, akin to this compound, displayed activity comparable or superior to existing HIV-1 treatments, suggesting their potential use in antiviral therapy (Patel et al., 1999).

Safety and Hazards

The safety information for 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

5-fluoro-6-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O4/c8-3-1-4-6(14-7(11)9-4)2-5(3)10(12)13/h1-2H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLSATYIXHNQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)[N+](=O)[O-])OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B2985509.png)

![6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2985510.png)

![1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2985516.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonyl chloride](/img/structure/B2985518.png)

![6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2985520.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2985522.png)

![6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985528.png)

![(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2985530.png)